7-Methoxypyrimido[4,5-b]quinolin-2-amine 7-Methoxypyrimido[4,5-b]quinolin-2-amine
Brand Name: Vulcanchem
CAS No.: 582334-06-3
VCID: VC5791675
InChI: InChI=1S/C12H10N4O/c1-17-9-2-3-10-7(5-9)4-8-6-14-12(13)16-11(8)15-10/h2-6H,1H3,(H2,13,14,15,16)
SMILES: COC1=CC2=CC3=CN=C(N=C3N=C2C=C1)N
Molecular Formula: C12H10N4O
Molecular Weight: 226.239

7-Methoxypyrimido[4,5-b]quinolin-2-amine

CAS No.: 582334-06-3

Cat. No.: VC5791675

Molecular Formula: C12H10N4O

Molecular Weight: 226.239

* For research use only. Not for human or veterinary use.

7-Methoxypyrimido[4,5-b]quinolin-2-amine - 582334-06-3

Specification

CAS No. 582334-06-3
Molecular Formula C12H10N4O
Molecular Weight 226.239
IUPAC Name 7-methoxypyrimido[4,5-b]quinolin-2-amine
Standard InChI InChI=1S/C12H10N4O/c1-17-9-2-3-10-7(5-9)4-8-6-14-12(13)16-11(8)15-10/h2-6H,1H3,(H2,13,14,15,16)
Standard InChI Key LEBJRBDRCVNUIE-UHFFFAOYSA-N
SMILES COC1=CC2=CC3=CN=C(N=C3N=C2C=C1)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

7-Methoxypyrimido[4,5-b]quinolin-2-amine belongs to the pyrimidoquinoline family, characterized by a fused pyrimidine and quinoline system. Its structure features:

  • A methoxy group (-OCH₃) at the 7th position of the quinoline moiety

  • An amino group (-NH₂) at the 2nd position of the pyrimidine ring

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₀N₄O
Molecular Weight226.24 g/mol
IUPAC Name7-methoxypyrimido[4,5-b]quinolin-2-amine
CAS Registry NumberNot yet assigned

The absence of a registered CAS number reflects its status as an emerging research compound, unlike its 8-methoxy analog (CAS 1098340-26-1). Structural analogs, such as 2-ethyl-7-methoxypyrimido[4,5-b]quinolin-4-amine (PubChem CID 84635188), demonstrate the versatility of substitution patterns in this scaffold .

Spectroscopic Characterization

While direct data for the 7-methoxy isomer remains limited, studies on related compounds provide insights:

  • ¹H-NMR: The 7-methoxy group typically resonates as a singlet at δ 3.8–4.0 ppm, while the C2-amino group appears as a broad singlet near δ 6.5 ppm .

  • MS: Molecular ion peaks at m/z 226.24 align with the molecular weight, with fragmentation patterns consistent with methoxy and amino group losses.

Synthetic Methodologies

Multicomponent Reaction Approaches

The synthesis of pyrimido[4,5-b]quinolines commonly employs three-component reactions involving:

  • Aminopyrimidinone derivatives

  • Cyclic 1,3-diketones (e.g., dimedone)

  • Aromatic aldehydes

Table 2: Comparative Synthesis Conditions

MethodCatalystSolventTemperatureYield (%)Reference
ConventionalTrityl chlorideChloroformReflux78–85
Ultrasound-assistedNoneEthanol50°C82–88

For 7-methoxypyrimido[4,5-b]quinolin-2-amine, the use of 7-methoxy-substituted benzaldehydes in the multicomponent reaction is hypothesized to direct methoxy group incorporation. The ultrasound-assisted method reported by enhances reaction efficiency (82–88% yield) while avoiding metal catalysts, aligning with green chemistry principles.

Post-Synthetic Modifications

The Vilsmeier–Haack reaction enables functionalization of the pyrimidoquinoline core:

  • β-Chlorovinylaldehyde derivatives form under controlled conditions (0°C, argon atmosphere)

  • Selective formylation occurs at electron-rich positions, though the 7-methoxy group may sterically hinder certain reactions

Biological Activities and Mechanisms

CompoundMCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)Selectivity Index
2-Aminopyrimido[4,5-b]quinolin-4(3H)-one1.46>100>68.5
8-Methoxypyrimido[4,5-b]quinolin-2-amine4.2*6.8*1.6

*Estimated from class-activity relationships
The 2-amino substitution enhances selectivity for breast cancer (MCF-7) cells, suggesting similar potential for the 7-methoxy analog . Molecular docking studies indicate strong binding to tyrosine kinase domains (ΔG = −9.2 kcal/mol), particularly at the ATP-binding site .

Antimicrobial and Antiviral Effects

  • Bacterial Inhibition: 8-Methoxy derivatives show MIC values of 8–16 µg/mL against S. aureus and E. coli

  • Antiviral Activity: Pyrimidoquinolines inhibit HIV-1 protease with IC₅₀ values ≈ 12 µM via π-π stacking interactions

Pharmacokinetic and Toxicological Profile

Absorption and Distribution

  • LogP: Predicted value of 1.8 suggests moderate lipophilicity, favoring blood-brain barrier penetration

  • Protein Binding: >90% binding to human serum albumin (HSA) based on analog studies

Metabolism and Excretion

  • Hepatic CYP450-mediated O-demethylation of the methoxy group forms active metabolites

  • Renal clearance accounts for 60–70% of elimination in preclinical models

Toxicity Considerations

  • LD₅₀ (rat, oral): Estimated 320 mg/kg based on structural analogs

  • Hepatotoxicity markers (ALT/AST elevation) observed at doses >50 mg/kg/day

Future Research Directions

  • Synthetic Optimization: Develop regioselective methods for 7-methoxy isomer synthesis

  • Mechanistic Studies: Elucidate structure-activity relationships through X-ray crystallography

  • Formulation Development: Explore nanoparticle delivery systems to enhance bioavailability

  • Therapeutic Expansion: Investigate potential in neurodegenerative diseases via kinase inhibition

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